Cas no 69640-78-4 ((2S)-5-methoxy-8,8-dimethyl-2-phenyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one)
![(2S)-5-methoxy-8,8-dimethyl-2-phenyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one structure](https://it.kuujia.com/scimg/cas/69640-78-4x500.png)
69640-78-4 structure
Nome del prodotto:(2S)-5-methoxy-8,8-dimethyl-2-phenyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one
(2S)-5-methoxy-8,8-dimethyl-2-phenyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2S)-5-methoxy-8,8-dimethyl-2-phenyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one
- 4H,8H-Benzo(1,2-b:3,4-b')dipyran-4-one, 2,3-dihydro-5-methoxy-8,8-dimethyl-2-phenyl-, (S)-
- (2S)-5-methoxy-8,8-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-h]chromen-4-one
- (S)-2,3-Dihydro-5-methoxy-8,8-dimethyl-2-phenyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one
- Pongachin
- OBOVATIN 5-METHYL ETHER
- DTXSID50219908
- 69640-78-4
- CHEMBL2230140
- CCG-48621
- Oprea1_712313
- Obovatin methyl ether
- 5-methoxy-8,8-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-h]chromen-4-one
- CHEBI:180256
- LMPK12140206
- SR-01000638147-1
- NS00017497
- (S)-2,3-Dihydro-5-methoxy-8,8-dimethyl-2-phenyl-4H,8H-benzo[1,2-b
- 5-Methoxyisolonchocarpin
-
- Inchi: InChI=1S/C21H20O4/c1-21(2)10-9-14-17(25-21)12-18(23-3)19-15(22)11-16(24-20(14)19)13-7-5-4-6-8-13/h4-10,12,16H,11H2,1-3H3/t16-/m0/s1
- Chiave InChI: ITOTUSMHIQFNHJ-INIZCTEOSA-N
- Sorrisi: CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)CC(O3)C4=CC=CC=C4)C
Proprietà calcolate
- Massa esatta: 336.1362
- Massa monoisotopica: 336.136
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 25
- Conta legami ruotabili: 2
- Complessità: 534
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.8
- Superficie polare topologica: 44.8Ų
Proprietà sperimentali
- Densità: 1.194
- Punto di ebollizione: 518.5°C at 760 mmHg
- Punto di infiammabilità: 228.6°C
- Indice di rifrazione: 1.582
- PSA: 44.76
(2S)-5-methoxy-8,8-dimethyl-2-phenyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one Letteratura correlata
-
1. Back matter
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
69640-78-4 ((2S)-5-methoxy-8,8-dimethyl-2-phenyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one) Prodotti correlati
- 1339894-12-0(N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine)
- 2117887-29-1(3-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propanenitrile)
- 1099660-34-0(3-5-(4-Butylphenyl)thiophen-2-ylprop-2-enoic Acid)
- 120095-64-9(2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone)
- 1806839-42-8(3-Bromo-2-chloromethyl-6-cyanobenzenesulfonyl chloride)
- 2137815-42-8(4-Piperidinol, 4-[[(1,1-dimethylpropyl)amino]methyl]-3,3-difluoro-)
- 946291-88-9(3-{2-(1-benzyl-2-methyl-1H-indol-3-yl)sulfonylethyl}-1-(2-cyanophenyl)urea)
- 2227856-24-6(rac-(1R,3R)-3-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)
- 2137477-78-0(5-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
- 2034382-40-4(2-(1-methyl-1H-indol-3-yl)-N-(1-{1,2,4triazolo4,3-apyrazin-8-yl}pyrrolidin-3-yl)acetamide)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
